molecular formula C5H3BrClN B189627 2-Bromo-5-chloropyridine CAS No. 40473-01-6

2-Bromo-5-chloropyridine

Cat. No.: B189627
CAS No.: 40473-01-6
M. Wt: 192.44 g/mol
InChI Key: BZUUVQCSPHPUQA-UHFFFAOYSA-N
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Preparation Methods

Diazotization and Bromination of 2-Amino-5-chloropyridine

The most extensively documented synthesis of 2-bromo-5-chloropyridine involves the diazotization of 2-amino-5-chloropyridine followed by bromination. This method, reported by ChemicalBook, achieves a high yield of 93% under controlled conditions .

Reaction Protocol

The process begins with dissolving 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% hydrobromic acid (100 mL, 1.2 mol). Bromine (26 mL, 0.52 mol) is added dropwise while maintaining the temperature at 0–10°C. A solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 mL) is then introduced over 1 hour, followed by stirring for an additional 30 minutes. The reaction mixture is neutralized with aqueous sodium hydroxide (74.6 g, 1.86 mol) to precipitate the product, which is filtered, washed with ice-cold water, and dried to yield 35.6 g of this compound as a beige powder .

Key Reaction Parameters:

  • Temperature : 0–10°C (prevents side reactions and decomposition).

  • Stoichiometry : Excess bromine (2.6 eq) ensures complete diazotization and bromination.

  • Workup : Neutralization with NaOH stabilizes the product and facilitates precipitation.

Mechanistic Insights

The reaction proceeds via in situ generation of a diazonium intermediate. The amino group of 2-amino-5-chloropyridine reacts with nitrous acid (from NaNO2_2 and HBr) to form a diazonium salt, which undergoes immediate bromine substitution at the ortho position relative to the chlorine atom. The regioselectivity is dictated by the electron-withdrawing effects of the chlorine substituent, which directs bromination to the 2-position .

Characterization Data

The product is confirmed by 1H^1\text{H} NMR and 13C^{13}\text{C} NMR spectroscopy:

  • 1H^1\text{H} NMR (CDCl3_3) : δ 7.44 (d, J=8.4HzJ = 8.4 \, \text{Hz}, H-3), 7.54 (dd, J=8.4,2.6HzJ = 8.4, 2.6 \, \text{Hz}, H-4), 8.35 (d, J=2.6HzJ = 2.6 \, \text{Hz}, H-6) .

  • 13C^{13}\text{C} NMR (CDCl3_3) : δ 128.7 (C-3), 131.5 (C-4), 138.1 (C-5), 139.2 (C-2), 148.6 (C-6) .

Alternative Synthetic Strategies

While the diazotization-bromination method remains the gold standard, patents describing related halogenated pyridines suggest potential alternative routes.

Example Adaptation:

  • Starting Material : 2,5-Dibromopyridine.

  • Reagent : Lithium chloride (LiCl) in dimethylformamide (DMF).

  • Conditions : 120°C, 24 hours (hypothetical).

  • Challenge : Competing di-substitution or retention of both bromines.

One-Step Bromination-Chlorination

A one-step synthesis of 5-bromo-2-chloropyrimidine, reported in a recent patent, employs hydrobromic acid and phosphorus oxychloride . While this method targets a pyrimidine derivative, analogous conditions could be explored for pyridines. For example, brominating 2-chloropyridine using HBr/H2_2O2_2 followed by chlorination with PCl5_5 might yield this compound. However, this remains speculative without experimental validation.

Comparative Analysis of Methods

The table below summarizes the efficacy, scalability, and limitations of the primary and hypothetical methods:

Method Yield Conditions Scalability Challenges
Diazotization 93%0–10°C, aqueous HBrHighHandling corrosive reagents
Grignard Adaptation N/AHigh temp, anhydrousModerateSelective mono-substitution
One-Step Bromination N/AHBr/H2_2O2_2, POCl3_3LowUnverified for pyridines

Industrial Manufacturing Considerations

The diazotization-bromination method is preferred for large-scale production due to its high yield and straightforward workup. Key industrial considerations include:

  • Cost Efficiency : HBr and NaNO2_2 are inexpensive and widely available.

  • Safety : Bromine is highly toxic; closed systems and rigorous temperature control are mandatory.

  • Waste Management : Neutralization of excess HBr generates NaBr, which requires proper disposal .

A patent for 2-bromo-5-aldehyde pyridine highlights the importance of solvent selection (e.g., tetrahydrofuran) and inert atmospheres to prevent side reactions . These principles are transferable to this compound synthesis, emphasizing the need for moisture-free conditions during Grignard or halogen exchange reactions.

Chemical Reactions Analysis

Types of Reactions

AC-3174 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of AC-3174, as well as various substituted analogs designed to enhance its therapeutic properties .

Scientific Research Applications

AC-3174 has a wide range of scientific research applications:

Mechanism of Action

AC-3174 exerts its effects by binding to and activating the glucagon-like peptide-1 receptor. This activation leads to the stimulation of insulin secretion, inhibition of glucagon release, and slowing of gastric emptying. These actions collectively contribute to improved glucose homeostasis and reduced appetite . The molecular targets involved include the glucagon-like peptide-1 receptor and downstream signaling pathways such as cyclic adenosine monophosphate and protein kinase A .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-3174 is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic properties and receptor binding affinity. Compared to exendin-4, AC-3174 has been modified to improve its therapeutic profile, including enhanced stability and prolonged duration of action .

Biological Activity

2-Bromo-5-chloropyridine is a heterocyclic compound with the molecular formula C5_5H3_3BrClN and a molecular weight of 192.44 g/mol. It is known for its diverse biological activities, making it a compound of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its synthesis, toxicity, and potential therapeutic applications.

  • CAS Number : 40473-01-6
  • Molecular Weight : 192.44 g/mol
  • Melting Point : 65.0 to 69.0 °C
  • Solubility : Soluble in methanol

Synthesis

This compound can be synthesized from 2-amino-5-chloropyridine through various methods, including halogenation reactions. One common synthesis involves the reaction of bromine with 2-amino-5-chloropyridine in the presence of hydrogen bromide and sodium nitrite under controlled temperature conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals. The compound was tested for its ability to inhibit biofilm formation and virulence factor production, showing promising results in reducing elastase and rhamnolipid production, which are critical for bacterial pathogenicity .

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound were evaluated using mammalian cell lines. While acute toxicity was not classified as harmful by ingestion or skin contact, eye irritation was noted as a potential risk . Long-term exposure studies suggested no chronic health effects; however, caution is advised due to potential respiratory issues from high dust concentrations .

Structure-Activity Relationship (SAR)

The biological activity of halogenated pyridines, including this compound, is influenced by their electronic properties and steric factors. The presence of bromine and chlorine atoms enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate cell membranes and interact with biological targets effectively.

Case Studies

StudyFindings
Study on Pseudomonas aeruginosaDemonstrated reduced virulence factor production (elastase and rhamnolipids) at concentrations as low as 50 µM .
Toxicological AssessmentNo significant chronic effects observed; minor eye irritation noted .
SAR AnalysisEnhanced antimicrobial activity linked to halogen substituents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-5-chloropyridine, and how can reaction conditions be optimized to enhance purity?

Answer: Common synthetic methods include palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling with arylboronic acids. Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), base selection (K₂CO₃), and solvent systems (toluene/water mixtures) to achieve yields up to 44.9% . Purity is improved via recrystallization (ethanol solvent) or column chromatography (silica gel, hexane/ethyl acetate gradients). Trace impurities (e.g., dehalogenated byproducts) are monitored using GC-MS .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Pyridine ring protons resonate at δ 7.5–8.5 ppm; chlorine and bromine induce distinct splitting patterns.
  • Mass spectrometry : EI-MS shows a molecular ion peak at m/z 192.44 [M⁺].
  • Elemental analysis : Theoretical composition (C 31.12%, H 1.57%, Br 41.51%, Cl 18.42%, N 7.28%) verifies purity.
  • Melting point determination : 65–69°C confirms consistency with literature .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Storage : Seal containers under nitrogen at 2–8°C, away from oxidizers.
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Exposure response : Flush eyes with water for 15 minutes; use activated charcoal for accidental ingestion.
  • Waste disposal : Halogenated waste streams compliant with EPA guidelines .

Advanced Research Questions

Q. How can unexpected regioselectivity in metal-catalyzed reactions involving this compound be systematically investigated?

Answer: In Pd/Cu-catalyzed arylboration, unexpected cine-substitution at C6 (vs. C5) was observed . To probe this:

  • Use isotopic labeling (²H/¹³C) to track bond formation.
  • Perform DFT calculations (B3LYP/6-31G*) to map transition-state energies.
  • Screen ligands (XPhos, SPhos) or additives (CsF) to modulate electronic effects. Kinetic studies (e.g., variable-temperature NMR) further elucidate mechanistic pathways .

Q. What methodologies resolve contradictions between reported and observed solubility or reactivity data for this compound derivatives?

Answer:

  • Reproducibility checks : Strictly control humidity (Karl Fischer titration) and solvent purity.
  • Analytical cross-validation : Compare UV-Vis, ¹H NMR, and HPLC data for concentration consistency.
  • Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous/organic mixtures. Conflicting data may arise from polymorphic forms, detectable via XRD .

Q. How can computational chemistry guide the design of substitution reactions at specific positions on this compound?

Answer:

  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient sites (C2-Br vs. C5-Cl) for nucleophilic attack.
  • Hammett plots : Correlate substituent effects (σ values) with reaction rates using para-substituted arylboronic acids.
  • TD-DFT : Predict UV spectral shifts for intermediates, aiding reaction monitoring .

Properties

IUPAC Name

2-bromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUUVQCSPHPUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355740
Record name 2-Bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40473-01-6
Record name 2-Bromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-5-CHLOROPYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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